molecular formula C20H23N3O2S B4629248 N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4629248
M. Wt: 369.5 g/mol
InChI Key: RAXPFJZJINROEC-UHFFFAOYSA-N
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Description

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is 369.15109816 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies

4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is part of a broader class of compounds explored for their potential in various scientific research areas. One key area of focus has been the synthesis of new derivatives within this chemical class and the evaluation of their biological activities. For instance, studies have synthesized a range of benzenesulfonamide derivatives targeting cytotoxicity, carbonic anhydrase inhibition, and potential anti-tumor activities. Compounds within this class have demonstrated interesting cytotoxic activities, which are crucial for further anti-tumor studies. They have also shown strong inhibition of human cytosolic isoforms of carbonic anhydrase, highlighting their potential in therapeutic applications (Gul et al., 2016).

Photodynamic Therapy Applications

Another significant application involves photodynamic therapy (PDT) for cancer treatment. New derivatives incorporating the benzenesulfonamide scaffold have been synthesized and characterized for their photophysical and photochemical properties. These studies aim at developing compounds with high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. Such features indicate the compounds' potential utility in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Anti-inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic properties of benzenesulfonamide derivatives has also been conducted. Compounds synthesized from this chemical class have been tested in various models to evaluate their efficacy in reducing inflammation and pain without causing significant side effects. This exploration includes assessing the compounds' effects on pathological pain models in mice, where certain derivatives exhibited anti-hyperalgesic action and anti-edematogenic effects, comparable to known drugs like Celecoxib, in arthritic pain models (Lobo et al., 2015).

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-15(2)17-8-10-19(11-9-17)26(24,25)22-20-12-13-23(21-20)14-18-7-5-4-6-16(18)3/h4-13,15H,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXPFJZJINROEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

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